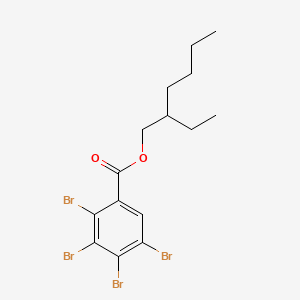
3-tert-Butyldimethylsilyloxymethyl Maraviroc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. This compound is characterized by the presence of a tert-butyldimethylsilyloxymethyl group, which serves as a protective group in synthetic chemistry . The molecular formula of this compound is C35H55F2N5O2Si, and it has a molecular weight of 643.93 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldimethylsilyloxymethyl Maraviroc typically involves the protection of the hydroxyl group in Maraviroc using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in good yield after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
化学反応の分析
Types of Reactions
3-tert-Butyldimethylsilyloxymethyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted silyl ethers .
科学的研究の応用
3-tert-Butyldimethylsilyloxymethyl Maraviroc has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving the modification of Maraviroc to enhance its pharmacokinetic properties.
Medicine: Investigated for its potential to improve the delivery and efficacy of Maraviroc in HIV treatment.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of 3-tert-Butyldimethylsilyloxymethyl Maraviroc is similar to that of Maraviroc. It acts as an entry inhibitor by blocking the interaction between the CCR5 receptor on human cells and the gp120 protein on the HIV-1 virus. This prevents the virus from entering and infecting the cells . The protective group in this compound helps in enhancing the stability and bioavailability of the compound .
類似化合物との比較
Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral drug.
3-tert-Butyldimethylsilyloxymethyl derivatives: Other derivatives with similar protective groups
Uniqueness
3-tert-Butyldimethylsilyloxymethyl Maraviroc is unique due to its enhanced stability and bioavailability compared to Maraviroc. The presence of the tert-butyldimethylsilyloxymethyl group provides additional protection, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
N-[(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43)/t27?,28?,29?,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACDBSTKSTSOX-IYCLCUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55F2N5O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)



![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)


![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)

